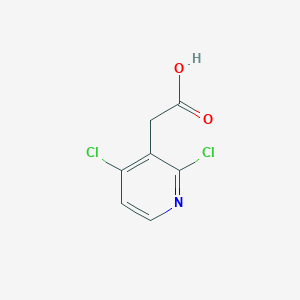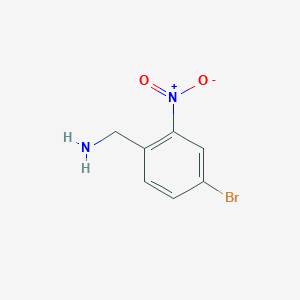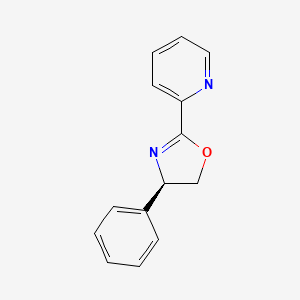![molecular formula C10H13NO B3087490 Benzenamine, 3-[(2-propen-1-yloxy)methyl]- CAS No. 117401-78-2](/img/structure/B3087490.png)
Benzenamine, 3-[(2-propen-1-yloxy)methyl]-
Vue d'ensemble
Description
Benzenamine, 3-[(2-propen-1-yloxy)methyl]- (more commonly known as 2-Propen-1-amine, or 2-Aminopropene) is a versatile chemical compound with a wide range of applications in scientific research, laboratory experiments, and industrial processes. This compound is a colorless, volatile liquid with a sweet, pungent odor and is soluble in water. It is also a highly reactive compound and can be used as a reactant in a variety of reactions.
Applications De Recherche Scientifique
Benzenamine, 3-[(2-propen-1-yloxy)methyl]- has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of a variety of compounds, such as polymers, dyes, and pharmaceuticals. It can also be used as a reactant in the synthesis of heterocyclic compounds, such as imidazoles and pyrroles. In addition, it can be used as a catalyst in organic reactions, such as Diels-Alder reactions and Friedel-Crafts reactions.
Mécanisme D'action
Benzenamine, 3-[(2-propen-1-yloxy)methyl]- is a highly reactive compound and can react with a variety of other compounds. It can react with acids to form amides, and with alcohols to form esters. It can also react with aldehydes and ketones to form imines and oximes, respectively. In addition, it can react with nitriles to form amides.
Biochemical and Physiological Effects
Benzenamine, 3-[(2-propen-1-yloxy)methyl]- is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic. However, it is a volatile compound and may cause irritation to the eyes and skin if it is inhaled or comes in contact with the skin.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using benzenamine, 3-[(2-propen-1-yloxy)methyl]- in laboratory experiments is its high reactivity. It can be used in a variety of reactions and can be used as a catalyst in some reactions. However, it is a volatile compound and must be handled with care. In addition, it can react with other compounds, so it must be stored in an inert atmosphere.
Orientations Futures
Given its wide range of applications, benzenamine, 3-[(2-propen-1-yloxy)methyl]- has great potential for future research. Possible future applications include the use of benzenamine as a reactant in the synthesis of polymers, dyes, and pharmaceuticals, as well as its use as a catalyst in organic reactions. In addition, further research could be done to investigate its potential as a reactant in the synthesis of heterocyclic compounds. Finally, further research could be done to investigate the biochemical and physiological effects of benzenamine.
Propriétés
IUPAC Name |
3-(prop-2-enoxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7H,1,6,8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQPHVZZJGPGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278312 | |
| Record name | 3-[(2-Propen-1-yloxy)methyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117401-78-2 | |
| Record name | 3-[(2-Propen-1-yloxy)methyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117401-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Propen-1-yloxy)methyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087434.png)
![(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087436.png)
![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B3087441.png)


![(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3087458.png)

![2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene](/img/structure/B3087463.png)
![2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene](/img/structure/B3087470.png)


![1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3087501.png)
